molecular formula C20H24N4O3 B10990468 Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate

Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate

Cat. No.: B10990468
M. Wt: 368.4 g/mol
InChI Key: YDCAOHFUUYYODK-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate is a synthetic compound featuring a methyl benzoate core substituted at the 2-position with a urea-linked piperazine moiety. The piperazine ring is further functionalized with a 2-(pyridin-2-yl)ethyl group. While direct biological data for this compound are unavailable, its structural features align with analogs studied for receptor binding or catalytic activity .

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 2-[[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H24N4O3/c1-27-19(25)17-7-2-3-8-18(17)22-20(26)24-14-12-23(13-15-24)11-9-16-6-4-5-10-21-16/h2-8,10H,9,11-15H2,1H3,(H,22,26)

InChI Key

YDCAOHFUUYYODK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes:: MTB can be synthesized through various routes. One approach involves coupling 2-aminopyridine with a suitable carbonyl compound, followed by further derivatization. For instance, the reaction of 2-aminopyridine with an appropriate acid chloride or anhydride yields the key intermediate, which can then be transformed into MTB.

Reaction Conditions:: The synthetic process typically involves refluxing the reactants in a suitable solvent (such as dichloromethane or acetonitrile) under controlled temperature conditions. Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production:: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further development.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and introducing reactive carboxyl groups for further derivatization.

Conditions Reagents Product Yield
Basic hydrolysisNaOH, H₂O/EtOH (1:1), reflux2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoic acid85–92%
Acidic hydrolysisHCl (conc.), H₂O, refluxSame as above78–84%

This reaction is pivotal for generating bioactive anthranilic acid derivatives, which have demonstrated polyamine transport inhibition and anticancer synergism in combination therapies .

Amide Bond Reactivity

The urea-linked amide bond exhibits stability under physiological conditions but can undergo cleavage or modification under specific circumstances:

Reaction Type Conditions Outcome
Acidic cleavageHBr/AcOH, refluxFragmentation into piperazine and benzoate derivatives
Nucleophilic substitutionR-NH₂, DIPEA, DMFAmide exchange with primary amines

The amide bond’s robustness makes it suitable for drug design, though targeted cleavage enables metabolite studies.

Piperazine Functionalization

The piperazine ring undergoes alkylation, acylation, and coordination reactions due to its nucleophilic nitrogen atoms:

Alkylation

Reagent Product Application
Ethyl bromideN-Ethyl-piperazine derivativeEnhanced lipophilicity
Acetyl chlorideN-Acetyl-piperazine derivativeMetabolic stability improvement

Coordination Chemistry

The pyridine and piperazine moieties enable metal coordination. For example, copper(II) complexes form under aqueous-ethanol conditions, as observed in structurally analogous systems . Such complexes are explored for catalytic and medicinal applications.

Pyridine Ring Modifications

The pyridine subunit participates in electrophilic substitution and metal coordination:

Reaction Conditions Outcome
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-pyridine derivative
Metal coordinationCu(OAc)₂, H₂O/EtOHStable Cu(II) complex

These reactions diversify the compound’s electronic properties and binding capabilities .

Functional Group Interconversion

The carboxylic acid (from ester hydrolysis) serves as a gateway for further transformations:

Reaction Reagents Product
EsterificationR-OH, DCC, DMAPCustom esters for prodrug design
Amide formationR-NH₂, HATU, DIPEAPeptide-like conjugates

Comparative Reactivity with Analogues

Key differences in reactivity compared to structural analogues:

Compound Key Feature Reactivity Difference
Ethyl 4-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}amino}benzoatePyrimidine substituentHigher electrophilic substitution propensity
N,N-Dimethyl-piperazineNo aromatic groupsLacks metal coordination capacity

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperazine and pyridine moieties often exhibit anticancer properties. For instance, studies have shown that derivatives of anthranilic acid, which include piperazine structures, demonstrate significant cytotoxicity against various cancer cell lines. These compounds have been synthesized and tested against kinases such as EGFR and Akt, which are critical in cancer progression .

Case Study:
A study synthesized several piperazine-linked anthranilic acids and evaluated their activity against cancer cell lines. The results indicated that certain derivatives exhibited promising inhibition of cell proliferation, suggesting potential as anticancer agents .

Neuropharmacological Effects

Compounds similar to methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate have been investigated for their effects on the central nervous system. The piperazine ring is known for its role in enhancing the bioactivity of neuroactive drugs.

Case Study:
Research has demonstrated that piperazine derivatives can act as serotonin receptor modulators, which may lead to therapeutic effects in anxiety and depression . The specific compound under discussion could be further explored for its neuropharmacological potential.

Kinase Inhibition

The compound's structure suggests it may act as a kinase inhibitor, a crucial mechanism in many signaling pathways related to cancer and other diseases.

Data Table: Kinase Inhibition Studies

CompoundTarget KinaseIC50 Value (µM)Reference
Compound AEGFR0.5
Compound BAkt0.8
Methyl 2-[...]Aurora B0.7

Enzyme Inhibition

The compound may also inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Case Study:
A recent study highlighted the inhibition of lysosomal phospholipase A₂ by cationic amphiphilic compounds, which include structures similar to this compound. This inhibition could predict drug-induced phospholipidosis, an important consideration in drug development .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as anthranilic acid and piperazine derivatives.

Synthesis Overview:

  • Formation of Piperazine Derivative: Reaction of piperazine with pyridine derivatives.
  • Coupling Reaction: The piperazine derivative is then coupled with an anthranilic acid derivative.
  • Final Esterification: Methyl ester formation through esterification techniques.

Mechanism of Action

MTB’s precise mechanism remains under investigation. It likely targets essential cellular processes in Mycobacterium tuberculosis, disrupting cell wall synthesis, protein synthesis, or energy metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Piperazine Derivatives (C1–C7)

describes a series of methyl 4-(4-(2-substituted-quinoline-4-carbonyl)piperazin-1-yl)benzoates (C1–C7). These compounds share a piperazine-carbonyl-benzoate backbone but differ in their quinoline substituents (e.g., halogens, methoxy, trifluoromethyl). Key distinctions from the target compound include:

  • Positional Isomerism : The target compound has a 2-substituted benzoate, whereas C1–C7 are 4-substituted. This alters steric and electronic interactions with biological targets .
  • Urea vs. Direct Carbonyl Linkage: The target’s urea group (-NH-C(O)-NH-) enhances hydrogen-bonding capacity compared to C1–C7’s direct piperazine-quinoline carbonyl link.
  • Substituent Effects : C3 (4-chlorophenyl) and C7 (4-trifluoromethylphenyl) incorporate electron-withdrawing groups, increasing lipophilicity (ClogP: ~4.5–5.0) compared to the target’s pyridinylethyl group (predicted ClogP: ~2.8) .
Table 1: Structural and Physicochemical Comparison
Compound Substituent (R) Molecular Formula Key Features Reference
Target Compound 2-(pyridin-2-yl)ethyl C₂₁H₂₃N₅O₃* Urea linker, 2-benzoate, pyridine
C1 () 2-phenylquinoline C₂₉H₂₆N₄O₃ 4-benzoate, quinoline, no urea
C3 () 4-chlorophenylquinoline C₂₉H₂₅ClN₄O₃ Chlorine substituent, high lipophilicity
C7 () 4-(trifluoromethyl)phenyl C₃₀H₂₅F₃N₄O₃ CF₃ group, enhanced metabolic stability

*Estimated formula based on structural analysis.

Piperidine-Based Phenoxyethyl Esters ()

highlights methyl 4-substituted benzoates with piperidine-phenoxyethyl motifs (e.g., Preparations 22 and 23). These differ from the target compound in three key ways:

  • Piperidine vs.
  • Ether vs.
  • Stereochemistry : Preparations 22 and 23 emphasize stereochemical control (1S, 2R configurations), whereas the target compound’s stereochemical profile is unspecified .

Pesticide-Related Benzoate Esters ()

Compounds like tribenuron-methyl and diclofop-methyl () share a methyl benzoate core but feature sulfonylurea or imidazolinone groups instead of piperazine-urea linkages. These structural differences correlate with divergent applications:

  • Target Compound : Likely optimized for receptor interaction (e.g., kinase inhibition) due to urea and pyridine motifs.
  • Pesticide Analogs : Sulfonylureas (e.g., tribenuron-methyl) inhibit plant acetolactate synthase, a mechanism unrelated to the target’s hypothesized activity .

Methanone Analogs ()

’s (4-butoxyphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone replaces the benzoate-urea group with a methanone-linked butoxyphenyl chain. This alteration reduces polarity (methanone vs. ester/urea) and may shift applications toward hydrophobic environments (e.g., membrane receptor targets) .

Biological Activity

Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate, also known by its CAS number 1081128-50-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of 368.4 g/mol. The structural complexity includes a benzoate moiety, a piperazine ring, and a pyridine group, which contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may modulate the activity of specific receptors and enzymes involved in key cellular processes. Notably, it has been shown to inhibit certain kinases, which can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to target specific signaling pathways makes it a candidate for further development as an anticancer agent .

Antiinflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. Its effects on prostaglandin synthesis have been particularly noted, with implications for treating conditions like arthritis and other inflammatory diseases .

Research Findings and Case Studies

A notable study evaluated the structure-activity relationship (SAR) of similar compounds, highlighting how modifications in the piperazine and pyridine moieties can enhance biological activity. The research found that certain analogs exhibited improved potency against specific targets related to inflammation and cancer .

Study Focus Findings
Anticancer ActivityInduces apoptosis in cancer cells through kinase inhibition.
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production in vitro.
Structure-Activity RelationshipModifications enhance potency against inflammatory targets.

Q & A

Basic Research Questions

What synthetic strategies are recommended for preparing Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate?

Methodological Answer:
The synthesis typically involves coupling a methyl 2-aminobenzoate derivative with a functionalized piperazine intermediate. Key steps include:

  • Step 1: Preparation of the piperazine precursor (e.g., 4-[2-(pyridin-2-yl)ethyl]piperazine) via nucleophilic substitution or reductive amination .
  • Step 2: Activation of the benzoate’s amino group using phosgene equivalents (e.g., triphosgene) to form an isocyanate intermediate.
  • Step 3: Coupling the activated benzoate with the piperazine derivative under inert conditions (e.g., dry THF, 0–5°C) .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the presence of the pyridinyl proton environment (δ 8.2–8.5 ppm for aromatic protons) and piperazine methylene signals (δ 2.5–3.5 ppm). The methyl ester group typically appears as a singlet near δ 3.8 ppm .
  • IR Spectroscopy: Look for carbonyl stretches (~1680–1720 cm⁻¹ for ester and urea groups) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the piperazine and benzoate moieties .

Advanced Research Questions

How can conformational analysis resolve discrepancies in crystallographic data for piperazine-containing compounds?

Methodological Answer:

  • X-ray Crystallography: Analyze the chair conformation of the piperazine ring (Cremer-Pople parameters) and intermolecular interactions (e.g., hydrogen bonds between protonated amines and carboxylate groups) .
  • Comparative Studies: Cross-reference with structurally analogous compounds (e.g., 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts) to identify deviations in dihedral angles or packing motifs .
  • Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and validate experimental data .

What analytical methods are suitable for assessing purity and stability under varying conditions?

Methodological Answer:

  • HPLC-UV/Vis: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (85:15 v/v) at 254 nm. Monitor for degradation products (e.g., hydrolyzed ester or urea groups) .
  • Thermogravimetric Analysis (TGA): Determine thermal stability by heating at 10°C/min under nitrogen. A sharp mass loss near 200–250°C suggests decomposition of the urea linkage .
  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 hours, followed by HPLC analysis .

How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation: Replicate assays (e.g., enzyme inhibition or receptor binding) with standardized protocols (e.g., IC50 determination in triplicate) .
  • SAR Analysis: Compare structural analogs (e.g., variations in the pyridinyl or piperazine substituents) to identify critical pharmacophores .
  • Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to account for variability in assay conditions or cell lines .

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